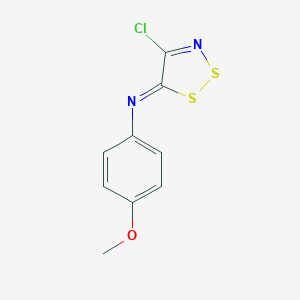

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is a heterocyclic compound that belongs to the class of dithiazoles. This compound is characterized by the presence of a dithiazole ring, which contains two sulfur atoms and one nitrogen atom. The compound is of interest due to its potential biological activities, including fungicidal, antibacterial, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This intermediate is then converted into 4-chloro-N-aryl-1,2,3-dithiazole-5-imines . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiazole ring into a more reduced form.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted dithiazole derivatives .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a five-membered ring containing two sulfur atoms and three nitrogen atoms, with a chloro substituent at the 4-position and a methoxyphenyl group at the nitrogen atom. The synthesis typically involves the reaction of Appel's salt (4-chloro-5-cyano-1,2,3-dithiazolium chloride) with substituted anilines, such as 4-methoxyaniline, under controlled conditions. The resulting product is characterized using methods like NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antiviral Properties

Research indicates that 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine exhibits promising antiviral activity. It has shown effectiveness against the nucleocapsid protein of feline immunodeficiency virus, which serves as a model for human immunodeficiency virus infection. This suggests potential applications in developing new antiviral medications .

Antifungal and Antibacterial Activity

The compound has also demonstrated antifungal properties. In studies involving tomato seedlings infected with Alternaria solani, it resulted in a 90% reduction in infection rates when applied at a concentration of 250 ppm. Additionally, it has shown effectiveness against various fungal pathogens such as Botrytis cinerea and Phytophthora infestans, indicating its potential as an agricultural fungicide .

Anticancer Potential

The 1,2,3-dithiazole scaffold has been reported to possess anticancer properties. The mechanism involves inhibiting specific cellular pathways relevant to cancer cell proliferation and apoptosis. This makes compounds like this compound candidates for further research in cancer therapy .

Comparative Analysis of Related Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-N-(2,4-dimethylphenyl)dithiazol-5-imine | Similar dithiazole core | Exhibits different biological activity profiles |

| 5-cyano-1,2,3-dithiazole | Lacks the methoxy group | More reactive due to the cyano group |

| N-(4-methoxyphenyl)-1,2,3-dithiazole-5-thione | Contains a thione instead of imine | Displays distinct reactivity patterns |

This table illustrates how variations in substituents can lead to differences in biological activity and chemical reactivity among dithiazole derivatives .

Case Study 1: Antiviral Activity Against Feline Immunodeficiency Virus

A study examining the antiviral properties of this compound highlighted its ability to inhibit viral protein function. The compound was tested in vitro against feline immunodeficiency virus, showing significant inhibition of viral replication. This suggests that similar mechanisms might be exploitable for treating human viral infections .

Case Study 2: Agricultural Applications

In agricultural testing, the compound was applied to tomato plants affected by late blight caused by Phytophthora infestans. Results indicated that it provided up to 97% protection at certain concentrations. This efficacy against plant pathogens positions it as a potential candidate for developing new agricultural fungicides .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine involves its interaction with biological targets such as enzymes and cellular membranes. For instance, its fungicidal activity is attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes . The compound binds to the active site of the enzyme CYP51, disrupting the cell membrane’s integrity and leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-N-aryl-1,2,3-dithiazol-5-imines: These compounds share a similar dithiazole core and exhibit comparable biological activities.

Azole derivatives: These compounds also target ergosterol biosynthesis and are used as antifungal agents.

Uniqueness

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dithiazole ring with a methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets .

Actividad Biológica

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is a member of the dithiazole class of compounds, which have garnered attention for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound involves the condensation of p-anisidine with Appel salt, followed by treatment with base in a suitable solvent. The reaction conditions typically include dichloromethane and pyridine at room temperature, leading to moderate yields of the desired product .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antifungal Activity : Studies have demonstrated that this compound exhibits significant antifungal properties. For instance, in tests against Alternaria solani and Phytophthora infestans, it showed up to 97% protection in treated plants compared to untreated controls .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial effects. It has been reported to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .

The biological activity of dithiazoles like this compound is often attributed to their ability to interact with biological targets through nucleophilic substitution reactions. The chlorine atom at the C-4 position is particularly reactive, allowing for modifications that enhance biological activity .

Table 1: Summary of Biological Activities

Case Studies

- Fungal Resistance : In a controlled study, tomato plants treated with a formulation containing this compound exhibited a marked reduction in fungal infections compared to untreated controls. This suggests its potential as a protective agent in agricultural applications .

- Cancer Cell Line Studies : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines indicated that this compound could induce apoptosis and inhibit proliferation, highlighting its potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c1-13-7-4-2-6(3-5-7)11-9-8(10)12-15-14-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRDBQACGOYDLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2C(=NSS2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID14718709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.